
Sodium benzenesulfonate
Overview
Description
Sodium benzenesulfonate (C₆H₅SO₃Na) is an organic sodium salt comprising a benzene ring sulfonated at the para position and neutralized with sodium hydroxide. It is synthesized via the sulfonation of benzene using sulfuric acid, followed by neutralization . The compound exhibits surfactant properties, forms stable complexes, and participates in diverse chemical reactions, making it valuable in organic synthesis, materials science (e.g., ionic liquids ), and environmental studies (e.g., as a draw solute in forward osmosis ). Its structure features a polar sulfonate group (-SO₃⁻) and a hydrophobic benzene ring, enabling solubility in polar solvents like water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium benzenesulfonate is synthesized through the sulfonation of benzene using concentrated sulfuric acid, followed by neutralization with sodium hydroxide . The reaction can be summarized as follows:
Sulfonation: Benzene reacts with concentrated sulfuric acid to form benzenesulfonic acid.
Neutralization: Benzenesulfonic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the sulfonation process is typically carried out in large reactors where benzene is mixed with sulfuric acid under controlled temperatures. The resulting benzenesulfonic acid is then neutralized with sodium hydroxide to form this compound .
Types of Reactions:
Desulfonation: Heating this compound in a strong base results in desulfonation, producing phenol after acid workup.
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Strong Bases: Used in desulfonation reactions to produce phenol.
Nucleophiles: Employed in substitution reactions to replace the sulfonate group with other functional groups.
Major Products:
Scientific Research Applications
Surfactant Properties
Sodium benzenesulfonate acts as an effective surfactant, which is critical in numerous cleaning and emulsifying applications. Its molecular structure features a hydrophilic sulfonate group and a hydrophobic benzene ring, enabling it to reduce surface tension in liquids. This property is particularly useful in:
- Detergents and Cleaning Products : It is commonly incorporated into formulations for laundry detergents, dishwashing liquids, and industrial cleaners due to its ability to emulsify oils and dirt, facilitating their removal during washing processes .
- Textile Industry : this compound is used in dyeing and finishing processes, improving the penetration of dyes into fabrics and enhancing the overall quality of textile products .
Environmental Applications
This compound has gained attention in environmental science, particularly concerning wastewater treatment and marine studies:
- Wastewater Treatment : Research has shown that this compound can be effectively utilized in solar-mediated thermo-electrochemical oxidation processes for the remediation of surfactant-laden wastewater. This method demonstrates a sustainable approach to degrading pollutants while producing hydrogen as a byproduct .
- Marine Aerosol Studies : In atmospheric science, sodium dodecyl benzene sulfonate (a related compound) has been studied for its effects on cloud condensation nuclei (CCN). The presence of surfactants like this compound can influence the hygroscopicity of aerosols, thereby affecting cloud formation and local climate dynamics .
Analytical Chemistry
This compound is also employed in analytical chemistry for various purposes:
- Raman Spectroscopy : It has been used as a standard in Raman spectroscopic studies to determine molecular structural features in sulfonated polystyrene resins. Its ability to enhance signal quality makes it valuable for characterizing complex organic compounds .
- Chromatography : this compound serves as a mobile phase additive in high-performance liquid chromatography (HPLC), improving the separation of analytes by modifying the interaction between the stationary phase and the sample components .
Biological Studies
The biological implications of this compound have been explored, particularly regarding its interactions with proteins and potential toxicity:
- Biocompatibility : Studies indicate that this compound can bind to proteins within living systems, suggesting applications in drug delivery systems where controlled release is desired .
- Toxicological Assessments : While generally considered safe, there are concerns regarding its potential effects on aquatic life, necessitating careful handling and disposal practices .
Case Studies
Mechanism of Action
The mechanism of action of sodium benzenesulfonate involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds . In chemical reactions, the sulfonate group can participate in nucleophilic substitution and desulfonation reactions, facilitating the formation of various products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Dodecyl Benzenesulfonate (SDBS)
- Structural Difference : SDBS incorporates a 12-carbon alkyl chain attached to the benzene ring, enhancing its amphiphilic character compared to the unsubstituted sodium benzenesulfonate .
- Properties : The alkyl chain lowers interfacial tension, making SDBS a superior surfactant. This compound lacks this long-chain hydrophobe, resulting in weaker micelle-forming ability .
- Applications : SDBS is widely used in detergents and emulsifiers, whereas this compound serves as a catalyst in cross-coupling reactions (e.g., 94% yield in Ni@Bpy-sp2c-COF-mediated C–S coupling ).
Sodium 4-Azidobenzenesulfonate
- Structural Difference : A nitro group (-N₃) substitutes the para position of the sulfonate group, introducing reactivity for "click chemistry" applications .
- Properties : The azide group enables cycloaddition reactions with alkynes, a feature absent in this compound.
- Applications : Used in polymer functionalization and bioconjugation, whereas this compound is employed in synthesis of ionic liquids (e.g., [TBP][BS] for forward osmosis ).
Sodium Benzenesulfinate Dihydrate
- Structural Difference : Contains a sulfinate group (-SO₂⁻) instead of sulfonate (-SO₃⁻), with a lower oxidation state .
- Properties : Acts as a reducing agent due to the sulfinate moiety, unlike the chemically stable sulfonate group in this compound.
- Applications : Used in radical reactions and pharmaceutical intermediates, contrasting with this compound’s role in catalysis .
Sodium Allyl Sulfonate
- Structural Difference : Features an allyl group (-CH₂CH=CH₂) attached to the sulfonate, enhancing rigidity .
- Properties : Resistant to biodegradation due to the sulfonate group’s electron-withdrawing effects, unlike this compound, which is metabolized by Pseudomonas species to release sulfite .
- Applications : Used in ion-exchange resins, whereas this compound is a precursor in dye synthesis (e.g., C.I. Reactive Yellow 186 degradation ).
Physicochemical and Functional Comparisons
Table 1: Key Properties of this compound and Analogues
Research Findings and Contradictions
- Catalytic Performance : this compound outperforms homogeneous catalysts in cross-coupling reactions, achieving 94% yield with Ni@Bpy-sp2c-COF . However, its efficacy depends on the support material and reaction conditions.
- Biological Effects : At concentrations ≥3.6 × 10⁻² M, this compound inhibits liver secretory activity in frogs, while lower concentrations (0.22–0.45 × 10⁻² M) enhance it . This biphasic response contrasts with sodium caprylate, which shows uniform inhibition .
- Environmental Degradation: Pseudomonas aeruginosa desulfonates this compound to release sulfite without forming phenol , whereas sodium allyl sulfonate resists microbial breakdown due to its sulfonate group .
Biological Activity
Sodium benzenesulfonate (C₆H₅NaO₃S) is a compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and surfactant properties, along with relevant case studies and research findings.
This compound is a sodium salt of benzenesulfonic acid, characterized by a benzene ring attached to a sulfonate group. It is soluble in water and is commonly used as a surfactant in various industrial applications. Its structure allows it to interact with biological systems, influencing cell behavior and microbial activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized new derivatives of benzenesulfonamide, which includes this compound, demonstrating good antimicrobial activity against various bacterial strains. For instance, compounds derived from this compound showed minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against Escherichia coli and Staphylococcus aureus, respectively .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound 4a | 6.67 | E. coli |
Compound 4d | 6.72 | E. coli |
Compound 4h | 6.63 | S. aureus |
This antimicrobial effect is attributed to the ability of the sulfonamide group to inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. In vivo studies demonstrated that certain derivatives could significantly reduce carrageenan-induced paw edema in rats, indicating potential applications in treating inflammatory conditions .
Table 2: Anti-inflammatory Activity of this compound Derivatives
Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
---|---|---|---|
Compound 4a | 94.69 | 89.66 | 87.83 |
Surfactant Properties
This compound also functions effectively as a surfactant. A study on sodium dodecyl benzene sulfonate (SDBS), a related compound, revealed that it modifies the production of cloud condensation nuclei (CCN) in aerosol studies, affecting atmospheric processes . SDBS reduced the hygroscopicity of particulates and produced finer particles compared to control solutions.
Case Studies
- Surfactant Enhanced Oil Recovery (SEOR) : this compound has been utilized in environmental applications such as surfactant-enhanced oil recovery, where it aids in mobilizing non-aqueous phase liquids (NAPL) from contaminated sites . In one case study, the injection of this compound significantly improved recovery rates compared to conventional methods.
- Adipocyte Differentiation : Another study explored the effects of SDBS on adipocyte differentiation in preadipocytes, showing that it promotes differentiation through PPARγ activation . This suggests potential implications for metabolic regulation and obesity treatment.
Q & A
Q. Basic: How do I design a buffer system using sodium benzenesulfonate, and what parameters are critical for pH stability?
Answer:
To prepare a buffer, use this compound (conjugate base) with benzenesulfonic acid (weak acid). Calculate pH using the Henderson-Hasselbalch equation:
For example, in a 0.286 M benzenesulfonic acid solution, adding this compound to reach 0.100 M for the conjugate base adjusts pH. Key parameters include precise molarity measurements, maintaining ionic strength, and validating pH with calibrated meters. Contamination from atmospheric CO₂ or impurities can skew results .
Q. Advanced: What methodologies optimize this compound's role in synthesizing (E)-trifluoromethyl vinylsulfones?
Answer:
In combinatorial synthesis, this compound acts as a nucleophile. Optimize by:
- Conducting reactions under nitrogen to prevent oxidation .
- Using DMSO as a polar aprotic solvent to enhance reactivity .
- Monitoring reaction progress via TLC, with purification via flash chromatography (EtOAc/hexane, 1:8). Adjust stoichiometry (e.g., 2:1 molar ratio of this compound to alkyne) to maximize yield. Validate product purity using NMR and mass spectrometry .
Q. Advanced: How do structural modifications of this compound derivatives influence their surfactant properties?
Answer:
Introducing functional groups (e.g., bromo, nitroso) alters hydrophobicity and ionic interactions. For example:
- 3,5-Dibromo-4-nitrosobenzenesulfonate (C₆H₂Br₂NNaO₄S) exhibits enhanced surfactant stability due to halogen-induced electron withdrawal, strengthening sulfonate group interactions .
- Compare with simpler analogs (e.g., dimethylbenzenesulfonate) to assess hydrophobicity via contact angle measurements or critical micelle concentration (CMC) assays .
Q. Basic: What are reliable techniques to characterize this compound-cyclodextrin complexes?
Answer:
- X-ray diffraction (XRD): Resolve channel-type crystal structures formed by α-cyclodextrin and sulfonate groups .
- Hydrogen bonding analysis: Use FT-IR or Raman spectroscopy to identify interactions between sulfonate (-SO₃⁻) and cyclodextrin hydroxyl groups .
- Thermogravimetric analysis (TGA): Assess thermal stability of the complex compared to individual components .
Q. Advanced: How does this compound enhance silica surface modification for industrial applications?
Answer:
In silica slurry preparation:
- Adsorb this compound onto γ-aminopropylsilane-treated silica via electrostatic interactions.
- Optimize adsorption (>15% additive amount) to reduce viscosity and improve dispersion. Characterize using BET surface area analysis and zeta potential measurements .
- Compare with toluenesulfonate or naphthalenesulfonate analogs to evaluate performance in ink-jet printing applications .
Q. Basic: What synthetic routes produce phenol from this compound, and how is yield quantified?
Answer:
Hydrolysis method:
- Use excess NaOH (2:1 molar ratio) under reflux.
- Quantify phenol via HPLC or GC-MS. Calibrate with standard curves, and validate purity via melting point (40–43°C) .
Q. Advanced: How do conflicting data on this compound’s solubility in polar solvents arise, and how are they resolved?
Answer:
Discrepancies stem from:
- Hydration state variations: Anhydrous (C₆H₅SO₃Na) vs. dihydrate (C₆H₅SO₃Na·2H₂O) forms have differing solubilities .
- Method standardization: Use dynamic light scattering (DLS) to measure solubility in DMSO, water, or ethanol at 25°C. Report results with ±5% error margins and replicate trials .
Q. Basic: What strategies ensure reproducibility in this compound-based experiments?
Answer:
- Purity validation: Use titration (for sulfonate content) and Karl Fischer titration (for hydration state) .
- Documentation: Follow Beilstein Journal guidelines: detail synthesis steps, characterize ≥5 compounds in main text, and provide raw data in supplements .
- Control variables: Standardize solvent batches and storage conditions (e.g., desiccators for hygroscopic forms) .
Q. Advanced: How do computational models predict this compound’s reactivity in electrophilic substitution reactions?
Answer:
- DFT calculations: Simulate electron density maps to identify reactive sites (e.g., para positions in nitration).
- Compare with experimental data (e.g., HPLC retention times) to validate predictions. Use software like Gaussian or ORCA for modeling .
Q. Basic: What are best practices for literature searches on this compound’s physicochemical properties?
Answer:
Properties
CAS No. |
515-42-4 |
---|---|
Molecular Formula |
C6H6NaO3S |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
sodium;benzenesulfonate |
InChI |
InChI=1S/C6H6O3S.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
InChI Key |
FBFFQFUYOBLDGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Color/Form |
CRYSTALS NEEDLES OR LEAFLETS FROM WATER |
Key on ui other cas no. |
515-42-4 8046-53-5 |
Pictograms |
Irritant |
Related CAS |
98-11-3 (Parent) |
solubility |
VERY SOL IN HOT WATER; SLIGHTLY SOL IN HOT ALCOHOL |
Synonyms |
enzenesulfonate benzenesulfonic acid benzenesulfonic acid hexahydrate, zinc salt, benzenesulfonic acid, ammonium salt benzenesulfonic acid, calcium salt benzenesulfonic acid, iron (+3) salt benzenesulfonic acid, magnesium salt benzenesulfonic acid, potassium salt benzenesulfonic acid, sodium salt benzenesulfonic acid, zinc salt sodium benzenesulfonate sodium benzenesulphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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